molecular formula C15H13Br2NO2 B505707 N-benzyl-2-(2,4-dibromophenoxy)acetamide

N-benzyl-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B505707
M. Wt: 399.08g/mol
InChI Key: KBIUORDDYWYOKH-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dibromophenoxy)acetamide is a synthetic bromophenoxy acetamide derivative of interest in chemical and pharmaceutical research. This compound features a 2,4-dibromophenoxy group linked to an acetamide framework through an ether bond, with a benzyl substituent on the nitrogen atom. While the specific biological profile of this exact compound is under investigation, research on structurally similar N-benzyl acetamide and bromophenoxy compounds suggests potential value in several research areas. Studies on analogous molecules, such as N-benzyl-2,2,2-trifluoroacetamide, have demonstrated notable antifungal and antibacterial properties in vitro, indicating that the N-benzyl acetamide moiety may contribute to antimicrobial activity . Furthermore, related compounds have been explored for their antioxidant and cytotoxic effects, providing a basis for further investigation into this chemical space . The presence of bromine atoms on the phenoxy ring may enhance the compound's potential as a building block in materials science or as an intermediate in organic synthesis, given the utility of bromoarenes in cross-coupling reactions . Researchers are exploring its mechanism of action, which may, like other amide derivatives, involve enzyme inhibition or interaction with biological membranes . This product is intended for laboratory research purposes only and is not classified as a drug or for diagnostic use.

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08g/mol

IUPAC Name

N-benzyl-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C15H13Br2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)

InChI Key

KBIUORDDYWYOKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The substitution pattern on the phenoxy ring significantly influences molecular interactions and biological activity. Key analogs include:

Compound Name Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Properties/Activities Reference
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 2-Cl, 4-CH3 ~318.8 Forms hydrogen-bonded chains in crystal structure
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide 2,6-diCl ~339.2 Exhibits chair conformation in cyclohexyl derivatives
2,2-Dichloro-N-(2,4-dibromophenyl)acetamide 2,4-diBr (phenyl, not phenoxy) ~435.4 Noted for halogen-rich structure
2-(2,4-Dichlorophenoxy)-N-(4-phenylazophenyl)acetamide 2,4-diCl, azophenyl group ~448.3 Potential dye/photosensitizer applications

Key Observations :

  • Halogen Substitution : Bromine (Br) and chlorine (Cl) substituents enhance molecular weight and influence intermolecular interactions (e.g., halogen bonding). The dibromo substitution in the target compound may increase lipophilicity compared to chloro analogs.
  • Hydrogen Bonding: Analogs like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide form chains via N–H···O hydrogen bonds, critical for crystal packing .

Tetrahydroisoquinoline Derivatives

Several N-benzyl-2-substituted acetamides are part of tetrahydroisoquinoline scaffolds, which exhibit biological activity as orexin receptor antagonists:

Compound ID Substituents on Tetrahydroisoquinoline Yield (%) Key Structural Features Reference
51 () 6,7-dimethoxy, 4-isopropylbenzyl 65 High yield; white solid, stable crystallinity
52 () 3,4,5-trimethoxybenzyl 7 Low yield due to steric hindrance
53 () 3,4-dimethylbenzyl 37 Moderate yield; pale white solid
61 () 4-dimethylaminocinnamyl 9 Pictet-Spengler synthesis; complex NMR shifts

Key Observations :

  • Synthetic Yields: Yields vary significantly (7–76%) depending on substituent bulkiness and electronic effects. The dibromophenoxy group in the target compound may require optimized conditions for efficient synthesis.

Auxin Agonists and Herbicide Analogs

Phenoxyacetamide derivatives are also explored as synthetic auxins (plant growth regulators):

Compound Name Substituents Activity Reference
WH7 () 4-Cl-2-methylphenoxy, triazolyl Root growth inhibition in plants
Compound 533 () 2,4-diCl, 4-methylpyridyl Structural similarity to 2,4-D herbicide

Key Observations :

  • Agricultural vs. Pharmaceutical Use: The target compound’s dibromophenoxy group may confer herbicidal activity akin to 2,4-D but with altered selectivity due to bromine’s larger atomic radius.

Challenges :

Analytical Methods

  • X-ray Crystallography: Critical for confirming hydrogen-bonded networks in analogs like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide .
  • NMR and Mass Spectrometry : Used extensively to verify purity and substituent effects .

Preparation Methods

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) are optimal for SNAr due to their ability to dissolve both phenolic and acetamide reactants. In contrast, nonpolar solvents like toluene result in incomplete reactions (<50% yield).

Stoichiometry and Equivalents

A 10% excess of N-benzyl-2-chloroacetamide (1.1 eq relative to phenol) ensures complete consumption of the phenol, minimizing residual starting material.

Purification Techniques

Column chromatography using ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethanol is viable for large-scale batches but may slightly reduce yields (5–7% loss).

Mechanistic Insights and Side Reactions

The SNAr mechanism proceeds through a Meisenheimer complex, where the phenoxide ion attacks the electron-deficient carbon adjacent to the chlorine atom (Figure 2). Competing side reactions include:

  • Hydrolysis of chloroacetamide: Mitigated by avoiding aqueous conditions and strong bases.

  • Di-alkylation: Controlled by using a moderate excess of phenol (1.2 eq).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors offer advantages over batch processes, including better temperature control and reduced reaction times. A patent describing the production of imidazo[1,2-a]pyridine acetamides highlights the use of automated reactors with in-line purification, achieving >90% purity without chromatography . Adapting this to this compound would involve pumping reactants through a heated reactor column packed with K2CO3, followed by liquid-liquid extraction.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-benzyl-2-(2,4-dibromophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Etherification : React 2,4-dibromophenol with ethyl bromoacetate under alkaline conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate intermediate.

Amidation : Treat the intermediate with benzylamine in the presence of a coupling agent (e.g., HATU or DCC) to yield the acetamide product.
Optimization Tips :

  • Temperature Control : Maintain 60–80°C during etherification to balance reactivity and side-product formation.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility and reaction efficiency.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol for high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for benzyl, δ 6.8–7.1 ppm for dibromophenoxy).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • X-ray Crystallography :
    • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation) to determine crystal packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
    • Refinement : Apply SHELXL for structure refinement, ensuring R-factor <0.05 .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

Core Modifications :

  • Vary the phenoxy substituents (e.g., replace Br with Cl or CF₃) to assess halogen effects on kinase inhibition.
  • Replace the benzyl group with substituted aryl/heteroaryl groups to probe steric and electronic influences.

Biological Assays :

  • Test against Src kinase (IC₅₀ assays) and cancer cell lines (MTT viability assays), comparing to reference compounds like KX2-391 .

Data Analysis :

  • Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity predictions .

Advanced: How can researchers resolve contradictions in reported biological activity data for brominated acetamide derivatives?

Methodological Answer:

  • Source Validation : Cross-check assay protocols (e.g., ATP concentrations in kinase assays, cell line authenticity).
  • Structural Confirmation : Ensure compound purity (HPLC >98%) and correct stereochemistry (via X-ray or NOESY).
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., Br substitution at 2,4-positions enhances cytotoxicity in leukemia models) .

Advanced: What strategies are effective for analyzing intermolecular interactions using crystallographic data?

Methodological Answer:

  • Hydrogen Bonding : Identify N–H⋯O interactions (e.g., amide NH to phenoxy O, distance ~2.8–3.0 Å) using Mercury software.
  • π-Stacking : Measure centroid distances (<4.0 Å) between aromatic rings to assess stabilization effects.
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to confirm rigid vs. flexible regions in the crystal lattice .

Advanced: How should researchers approach challenges in studying under-characterized compounds like this compound?

Methodological Answer:

  • Literature Mining : Focus on structurally analogous compounds (e.g., dichloro derivatives) to infer reactivity and bioactivity .
  • High-Throughput Screening : Utilize fragment-based libraries to identify potential biological targets.
  • Collaborative Validation : Share synthetic intermediates and spectral data via platforms like PubChem to build consensus .

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